(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide is a synthetic organic compound notable for its complex structure and potential applications in various scientific fields. This compound features a hydroxy group, a pyrrole ring, and a phenylacetyl moiety, which contribute to its unique chemical properties and biological activities. It is classified under aryl alkyl ketones, highlighting its structural characteristics and functional groups that define its reactivity and interactions in chemical and biological systems .
The synthesis of (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide typically involves several key steps:
These methods demonstrate the compound's synthetic versatility, allowing for modifications that can tailor its properties for specific applications.
The molecular formula for (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide is , with a molecular weight of approximately 284.31 g/mol. The compound's structure includes:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide |
| CAS Number | 676599-90-9 |
| InChI | InChI=1S/C16H16N2O3/c1-18... |
| SMILES | CN1C=C(C=C1/C=C/C(=O)NO)C(=O)CC2=CC=CC=C2 |
This detailed structural information aids in understanding the compound's chemical behavior and potential interactions .
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its efficacy in various applications.
The mechanism of action for (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide involves interactions with specific molecular targets, influencing biological pathways. The hydroxy group and pyrrole ring are integral to its binding affinity and reactivity. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to observed biological effects such as antimicrobial or anticancer activities .
The physical properties of (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide include:
Chemical properties include:
Relevant data indicate that this compound has favorable absorption characteristics in human intestinal models and does not significantly inhibit major drug metabolism pathways, suggesting potential for therapeutic applications .
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide has diverse applications in scientific research:
This broad range of applications underscores the compound's significance in both academic research and industrial contexts.
(Synonyms: APHA Compound 8, CID 10379137, DrugBank DB07350)
The compound emerged during early 21st-century efforts to develop isoform-selective histone deacetylase (HDAC) inhibitors. Designated APHA Compound 8 in primary literature, it was first structurally characterized in complex with HDAC8 in 2008 via X-ray crystallography (PDB ID: 3F07, resolution: 3.30 Å) [7]. This seminal study revealed its unique binding mode distinct from classical hydroxamates like trichostatin A, positioning it as a novel chemotype for epigenetic drug discovery [7] [2]. The compound's discovery coincided with growing interest in HDAC8-specific inhibitors for oncology and neurological disorders, though it remains experimentally classified (DrugBank classification: Experimental) without clinical approval to date [1] [4].
This compound belongs to the hydroxamic acid pharmacophore family, characterized by the critical zinc-binding motif (-C(O)NHOH). Its structure integrates three modular domains:
Table 1: Structural Classification and Chemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2E)-N-hydroxy-3-[1-methyl-4-(2-phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₃ | [1] [3] |
| Molecular Weight | 284.31 g/mol | [1] [2] |
| Canonical SMILES | CN1C=C(C=C1/C=C/C(=O)NO)C(=O)CC2=CC=CC=C2 | [3] [4] |
| InChIKey | UFQOXIMRSMFQRI-BQYQJAHWSA-N | [1] [3] |
| Chemical Class | Aryl alkyl ketones / Hydroxamic acids | [1] |
Table 2: Key Structural Features
| Domain | Structural Component | Functional Role |
|---|---|---|
| Zinc-binding group | -C(=O)N-OH | Catalytic Zn²⁺ chelation |
| Linker | trans -CH=CH- (π-conjugated system) | Optimal length for active site access |
| Cap group | 1-methyl-4-phenylacetyl pyrrole | HDAC8 surface interaction |
| Aromatic systems | Benzene + N-methylpyrrole rings | Hydrophobic pocket complementarity |
As a selective HDAC8 inhibitor, this compound represents a paradigm shift from pan-HDAC inhibitors toward target-specific epigenetic modulators. Structural studies confirm its binding to HDAC8 (UniProt: Q9BY41) with a unique interaction profile: the hydroxamate carbonyl accepts hydrogen bonds from Tyr306 rather than optimal zinc coordination geometry, likely due to its extended π-system [7] [1]. This constrained binding mode offers insights for designing isoform-selective inhibitors.
The compound serves as:
Table 3: Target Interaction Profile
| Parameter | Value | Significance |
|---|---|---|
| Primary Target | HDAC8 (Q9BY41) | Class I histone deacetylase |
| Binding Mode | Zinc chelation + H-bonding | Competitive inhibition |
| Key Protein Interaction | Hydrogen bond with Tyr306 | Unique to HDAC8 isoform |
| Selectivity Profile | >10-fold vs. HDAC1/6 (predicted) | Reduced off-target effects |
The compound's preclinical status underscores ongoing challenges in optimizing pharmacokinetic properties of hydroxamate-based inhibitors, particularly metabolic stability. Nevertheless, it provides a critical structural foundation for next-generation epigenetics therapeutics exploring selective HDAC8 modulation in cancer, immune disorders, and neurological diseases [1] [4] [7].
### Compound Nomenclature Summary
| Identifier System | Designation |
|---|---|
| IUPAC Name | (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide |
| DrugBank ID | DB07350 |
| PubChem CID | 10379137 |
| PDB Ligand Code | AGE |
| Common Synonyms | APHA Compound 8 |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6